molecular formula C8H11FN2 B13035136 2-(1-Aminoethyl)-4-fluoroaniline 2hcl

2-(1-Aminoethyl)-4-fluoroaniline 2hcl

Cat. No.: B13035136
M. Wt: 154.18 g/mol
InChI Key: JLTCGWBRNSZJIX-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-fluoroaniline 2HCl is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group attached to a fluorinated aniline ring, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl typically involves the reaction of 4-fluoroaniline with ethylene oxide in the presence of a catalyst to form 2-(1-Aminoethyl)-4-fluoroaniline. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-fluoroaniline 2HCl undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1-Aminoethyl)-4-fluoroaniline 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-(1-Aminoethyl)-4-bromoaniline: Contains a bromine atom instead of fluorine.

    2-(1-Aminoethyl)-4-iodoaniline: Features an iodine atom in place of fluorine.

Uniqueness

2-(1-Aminoethyl)-4-fluoroaniline 2HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(1-aminoethyl)-4-fluoroaniline

InChI

InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3

InChI Key

JLTCGWBRNSZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N)N

Origin of Product

United States

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